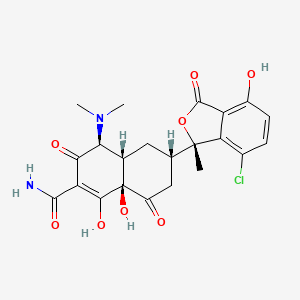

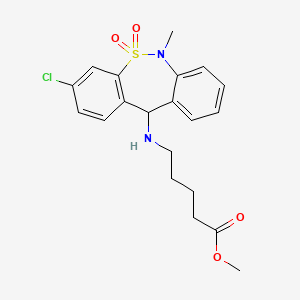

Tianeptine Metabolite MC5 Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

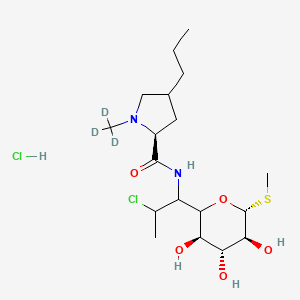

Tianeptine Metabolite MC5 Methyl Ester is an intermediate utilized in the preparation of Tianeptine metabolites . Tianeptine, a tricyclic compound, is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .

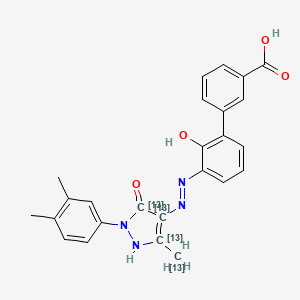

Molecular Structure Analysis

The molecular weight of this compound is 422.93, and its molecular formula is C20H23ClN2O4S .Aplicaciones Científicas De Investigación

Estudios Farmacocinéticos

Tianeptine Metabolite MC5 Methyl Ester se ha utilizado en estudios farmacocinéticos . Estos estudios tienen como objetivo comprender la absorción, distribución, metabolismo y excreción del compuesto. Por ejemplo, un estudio investigó la farmacocinética de la tianeptina y el MC5 después de la administración intravenosa o intraperitoneal del fármaco original . El estudio encontró que la biodisponibilidad de la tianeptina después de su administración intraperitoneal fue del 69% .

Investigación sobre el Metabolismo de los Fármacos

Este compuesto es un metabolito activo de la tianeptina, un antidepresivo atípico . Por lo tanto, se utiliza en la investigación del metabolismo de los fármacos para comprender cómo se procesa la tianeptina en el cuerpo. Se ha estudiado la proporción metabólica del MC5 en ratas .

Estudios del Mecanismo Antidepresivo

Tianeptine, el fármaco original del MC5, es conocido por su mecanismo de acción único como antidepresivo . La investigación sobre el MC5 puede proporcionar información sobre la actividad farmacológica de la tianeptina y contribuir a nuestra comprensión de sus efectos antidepresivos .

Química Analítica

this compound se utiliza en química analítica, particularmente en el desarrollo de métodos para cuantificar la tianeptina y sus metabolitos en muestras biológicas . Un estudio desarrolló un método selectivo y sensible para cuantificar simultáneamente la tianeptina y su principal metabolito activo MC5 en plasma de rata y tejido cerebral .

Neurofarmacología

La investigación sobre el MC5 puede contribuir a la neurofarmacología, particularmente en la comprensión de los efectos de la tianeptina en el sistema nervioso. Se cree que la tianeptina estabiliza la señalización glutamatérgica y ejerce efectos opuestos en los receptores de N-metil-D-aspartato (NMDA) y ácido aminometilfosfónico (AMPA) <svg class="icon" height="16" p-id="1735"

Mecanismo De Acción

Target of Action

The primary target of Tianeptine Metabolite MC5 Methyl Ester is the mu-opioid receptor (MOR) . This receptor plays a crucial role in pain perception, reward, and addiction . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake .

Mode of Action

This compound mimics the behavioral effects of tianeptine in a MOR-dependent fashion . It is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . This interaction with its targets results in the modulation of neurotransmitter levels in the brain, which can lead to changes in mood and behavior .

Biochemical Pathways

The action of this compound affects the serotonin and dopamine pathways in the brain . By facilitating serotonin uptake and inhibiting dopamine uptake, it can influence various downstream effects related to mood regulation and reward processing .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . Following an intravenous administration of tianeptine, the average volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively . The hepatic clearance of tianeptine was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . The bioavailability of tianeptine after its intraperitoneal administration was 69% .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter levels in the brain. By modulating serotonin and dopamine levels, it can have a significant impact on mood and behavior . Its effects are similar to those of the parent drug, tianeptine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can affect its bioavailability . Furthermore, factors such as the individual’s metabolic rate, liver function, and the presence of other drugs can also influence its pharmacokinetics and overall effects .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tianeptine Metabolite MC5 Methyl Ester interacts with several enzymes and proteins. It is known to facilitate serotonin uptake in vitro and in vivo . Additionally, Tianeptine, from which this compound is derived, is reported to act as a selective inhibitor of dopamine uptake .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are similar to those of its parent compound, Tianeptine. Tianeptine is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to be similar to that of Tianeptine. Tianeptine exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .

Metabolic Pathways

This compound is involved in the metabolic pathways of Tianeptine. The major metabolic pathway of Tianeptine is a 2-step β-oxidation process of the aliphatic chain, leading to the formation of 2 main metabolites MC5 and MC3 (propionic acid) .

Transport and Distribution

It is known that Tianeptine, from which this compound is derived, has high bioavailability and limited distribution .

Propiedades

IUPAC Name |

methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFWHCAIQATTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676159 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-59-9 |

Source

|

| Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.